![molecular formula C8H6ClFN4 B1371235 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole CAS No. 874607-03-1](/img/structure/B1371235.png)
5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole
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Overview
Description
“5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” is a chemical compound that likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “2H” in the name suggests that the hydrogen atom is located at the 2-position of the tetrazole ring. The compound also contains a benzyl group, which is an aromatic ring with a single carbon atom attached, substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” would likely consist of a tetrazole ring with a benzyl group attached at the 5-position. The benzyl group would be substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with organometallic reagents .Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives starting from substituted benzyl halides. This included compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. These compounds demonstrated potential antitumor activity against various human cancer cell lines. The most potent compounds showed good activity, suggesting potential as antitumor agents (Maddila et al., 2016).
Chemical Synthesis and Characterization
Another study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate. This process is relevant as it includes the manipulation of chloro- and fluorobenzyl groups, similar to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. The product's yield and structural confirmation are significant for further research applications (Huang Jin-qing, 2009).
Optical, Redox, and Coordination Properties
Research on the synthesis of diazadibenzoperylenes from tetrachloroperylene tetracarboxylic acid bisanhydride, involving steps like benzylamine imidization, highlights the structural, optical, and coordination properties of such compounds. These studies provide insights into the properties of similar tetrazole derivatives (Würthner et al., 2002).
Antimicrobial Activity
A series of 5-fluorouracil benzimidazoles, including compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, were synthesized and evaluated for antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Fang et al., 2016).
Enzyme Inhibition for Disease Treatment
Research involving chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from benzimidazole and chlorinated aromatic hydrocarbons, demonstrated effective inhibition of enzymes like α-glycosidase and acetylcholinesterase. These findings are significant for developing new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).
Crystal Structure Analysis
A study on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provided insights into the molecular structures and interactions of similar compounds. Understanding these structures is crucial for further application in various scientific fields (Banu et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDYLDZZRANLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625646 |
Source
|
Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole | |
CAS RN |
874607-03-1 |
Source
|
Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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